molecular formula C7H6BrClN2O B13882953 4-bromo-2-chloro-N'-hydroxybenzenecarboximidamide

4-bromo-2-chloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B13882953
M. Wt: 249.49 g/mol
InChI Key: QMCUGHZXYCEFKG-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H6BrClN2O. It is a derivative of benzenecarboximidamide, featuring bromine and chlorine substituents on the benzene ring, along with a hydroxy group attached to the carboximidamide moiety.

Preparation Methods

The synthesis of 4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the bromine and chlorine substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide can be compared with similar compounds such as:

These comparisons highlight the unique functional groups of 4-bromo-2-chloro-N’-hydroxybenzenecarboximidamide, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

4-bromo-2-chloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6BrClN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

QMCUGHZXYCEFKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=NO)N

Origin of Product

United States

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